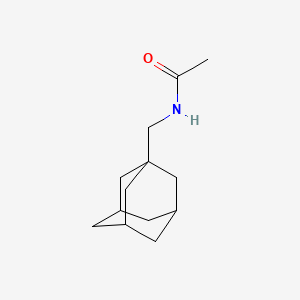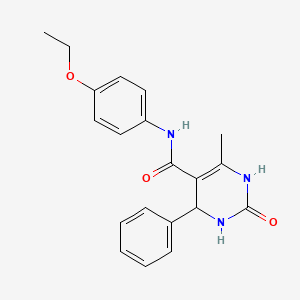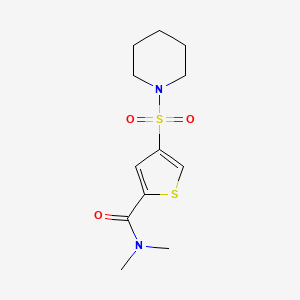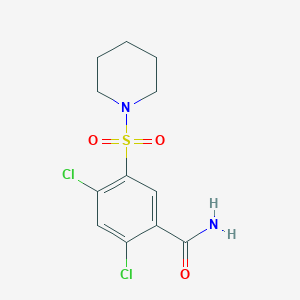![molecular formula C18H22O3 B4986216 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat hypertension, angina pectoris, and heart failure. Bisoprolol is a selective beta-1-adrenergic receptor blocker that reduces the workload on the heart and lowers blood pressure.
Mecanismo De Acción
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and lowers blood pressure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has antiarrhythmic effects and can reduce the risk of abnormal heart rhythms.
Biochemical and Physiological Effects:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also reduces the release of renin from the kidneys, which reduces the production of angiotensin II and aldosterone. This leads to a reduction in blood pressure and a decrease in the workload on the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments. It is a well-studied drug that has been extensively tested in clinical trials. It has a well-defined mechanism of action and can be used to study the effects of beta-blockers on the heart and blood vessels. However, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has some limitations for lab experiments. It is a prescription drug that is difficult to obtain, and it may have side effects that could interfere with experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new beta-blockers that are more selective for the beta-1-adrenergic receptors. Another area of research is the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, such as myocardial infarction and cardiac arrhythmias. Finally, the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics, should be studied to determine the most effective treatment strategies for hypertension and heart failure.
Conclusion:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is a well-studied beta-blocker medication that is effective in the treatment of hypertension, angina pectoris, and heart failure. It works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new beta-blockers, the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, and the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 2,3-dimethyl-2-butene with 4-methoxyphenol in the presence of a base to form 2,3-dimethyl-3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 4-chlorobenzyl chloride to form 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied in clinical trials and has been found to be effective in treating hypertension, angina pectoris, and heart failure. In addition, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to improve exercise tolerance, reduce the risk of hospitalization, and improve overall survival in patients with heart failure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been studied in the treatment of atrial fibrillation and has been found to be effective in reducing the risk of stroke.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-5-6-15(2)18(13-14)21-12-4-11-20-17-9-7-16(19-3)8-10-17/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYBLYCMLTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)


![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)

![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)

![2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)


![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)